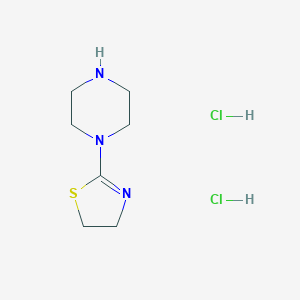

2-(Piperazino)-2-thiazoline dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Piperazino)-2-thiazoline dihydrochloride” is a derivative of piperazine. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It’s widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

科学的研究の応用

Synthesis and Antimicrobial Agents

- Catalytic N-formylation has been utilized for synthesizing a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones, demonstrating promising antimicrobial potential against bacteria and fungi with minimum inhibitory concentrations as low as 4–8 µg/mL (Patel & Park, 2015).

- Piperazine-dithiocarbamate derivatives bearing benzothiazole were synthesized and showed potential as anticholinesterase agents, suggesting applications in treating conditions like Alzheimer's disease (Mohsen et al., 2014).

Anti-inflammatory and Analgesic Properties

- A series of compounds incorporating 4-(4-acetylphenyl)piperazine exhibited significant analgesic and anti-inflammatory activities without causing gastric lesions, indicating their potential for pain and inflammation management (Tozkoparan et al., 2004).

Antidiabetic Applications

- Piperazine derivatives have been identified as antidiabetic compounds, with specific derivatives significantly improving glucose tolerance in rat models of diabetes through insulin secretion enhancement (Le Bihan et al., 1999).

Anticancer Activity

- Novel thiazole-piperazine derivatives demonstrated antinociceptive effects, with molecular docking studies indicating significant interactions with µ- and δ-opioid receptors, suggesting their utility in pain management and potential anticancer applications (Yücel et al., 2021).

- Piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol were synthesized and exhibited notable cytotoxic activity against various cancer cell lines, pointing to their potential as anticancer agents (Murty et al., 2013).

Safety and Hazards

作用機序

Target of Action

It is known that piperazine, a component of this compound, acts as a gaba receptor agonist . The GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Piperazine compounds, including 2-(Piperazino)-2-thiazoline dihydrochloride, mediate their action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This is achieved through the compound’s interaction with the GABA receptors, causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

It is known that piperazine compounds can induce the production of reactive oxygen species (ros) and apoptosis in certain cells . This suggests that the compound may interact with the mitochondrial apoptotic pathway and the DNA damage pathway .

Pharmacokinetics

Piperazine, a component of this compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . The nitrogen atom sites in piperazine compounds serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Result of Action

It is known that piperazine compounds can induce the production of ros and apoptosis in certain cells . This suggests that the compound may cause DNA damage and trigger cell death via the mitochondrial apoptotic pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as age, obesity, physical activity, and diet can impact the body’s response to the compound . .

特性

IUPAC Name |

2-piperazin-1-yl-4,5-dihydro-1,3-thiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S.2ClH/c1-4-10(5-2-8-1)7-9-3-6-11-7;;/h8H,1-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAMMEYRUZSGKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NCCS2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2882105.png)

![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2882114.png)

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2882122.png)

![4-(4-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2882124.png)